molecular formula C27H26O2P2 B14272487 {[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane CAS No. 138169-42-3

{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14272487
CAS No.: 138169-42-3
M. Wt: 444.4 g/mol
InChI Key: MEFKKMDPYAIZQV-UHFFFAOYSA-N
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Description

{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphorus atom bonded to two 4-methylphenyl groups, one oxo group, and one diphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 4-methylphenylphosphine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

  • Step 1: Formation of Intermediate

      Reactants: Diphenylphosphine oxide, 4-methylphenylphosphine

      Catalyst: Palladium or platinum-based catalyst

      Conditions: Temperature around 80-100°C, inert atmosphere (e.g., nitrogen or argon)

  • Step 2: Final Product Formation

      Reactants: Intermediate from Step 1

      Conditions: Further heating and purification steps to isolate the final product

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products

    Oxidation Products: Higher oxidation state phosphorus compounds.

    Reduction Products: Lower oxidation state phosphorus compounds.

    Substitution Products: Compounds with substituted phenyl or methyl groups.

Scientific Research Applications

Chemistry

In chemistry, {[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which are useful in catalysis and material science.

Biology

In biological research, this compound can be used to study phosphorus-containing biomolecules. Its interactions with enzymes and proteins provide insights into biochemical pathways involving phosphorus.

Medicine

Potential applications in medicine include the development of phosphorus-based drugs. The compound’s ability to interact with biological molecules makes it a candidate for drug design and delivery systems.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials. Its role as a precursor in the production of polymers and other high-performance materials is significant.

Mechanism of Action

The mechanism by which {[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as metal ions and biological macromolecules. The phosphorus atom in the compound can coordinate with metal ions, forming stable complexes that influence catalytic activity. In biological systems, the compound can interact with enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • {[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenylphosphine
  • {[Bis(4-methoxyphenyl)phosphoryl]methyl}(oxo)diphenylphosphine
  • {[Bis(4-chlorophenyl)phosphoryl]methyl}(oxo)diphenylphosphine

Uniqueness

{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of the 4-methylphenyl groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

138169-42-3

Molecular Formula

C27H26O2P2

Molecular Weight

444.4 g/mol

IUPAC Name

1-[diphenylphosphorylmethyl-(4-methylphenyl)phosphoryl]-4-methylbenzene

InChI

InChI=1S/C27H26O2P2/c1-22-13-17-26(18-14-22)31(29,27-19-15-23(2)16-20-27)21-30(28,24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-20H,21H2,1-2H3

InChI Key

MEFKKMDPYAIZQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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